molecular formula C18H15ClN4O2S2 B3409982 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide CAS No. 895420-40-3

4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B3409982
CAS No.: 895420-40-3
M. Wt: 418.9 g/mol
InChI Key: LUQVKJABKLXGGP-UHFFFAOYSA-N
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Description

4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of triazole derivatives.

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide are enzymes and receptors involved in cellular signaling pathways. This compound, due to its triazole and thiazole moieties, is known to interact with various biological targets, including kinases and receptors that play crucial roles in cell proliferation and survival .

Mode of Action

The compound binds to its target enzymes and receptors through hydrogen bonding and hydrophobic interactions. This binding alters the conformation of the target proteins, inhibiting their activity. For example, if the target is a kinase, the compound may prevent the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cell growth and division .

Biochemical Pathways

The inhibition of target enzymes and receptors by this compound affects several biochemical pathways. Key pathways include the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell survival and proliferation. By inhibiting these pathways, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential candidate for anticancer therapy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely to be absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues with high metabolic activity. The metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide typically involves the formation of the triazole and thiazole rings followed by their fusion. One common method involves the reaction of 2-phenyl-1,2,4-triazole with a thiazole derivative under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process with rigorous purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of triazole and thiazole rings provides a versatile scaffold for drug design and development .

Properties

IUPAC Name

4-chloro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c19-14-6-8-16(9-7-14)27(24,25)20-11-10-15-12-26-18-21-17(22-23(15)18)13-4-2-1-3-5-13/h1-9,12,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVKJABKLXGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 5
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide

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